molecular formula C12H16ClNS B6218159 [1-(1-benzothiophen-2-yl)propan-2-yl](methyl)amine hydrochloride CAS No. 2751620-44-5

[1-(1-benzothiophen-2-yl)propan-2-yl](methyl)amine hydrochloride

Cat. No. B6218159
CAS RN: 2751620-44-5
M. Wt: 241.8
InChI Key:
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Description

1-(1-Benzothiophen-2-yl)propan-2-yl](methyl)amine hydrochloride (1-BTMA HCl) is a chiral amine derivative that has been studied for its potential applications in medicinal chemistry. It is an important intermediate in the synthesis of various pharmaceuticals and has been used in the synthesis of many different drugs. 1-BTMA HCl has been studied extensively in recent years due to its unique properties and potential applications in medicinal chemistry.

Mechanism of Action

1-BTMA HCl acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are hormones that are involved in inflammation and pain. By inhibiting COX-2, 1-BTMA HCl can reduce inflammation and pain. In addition, 1-BTMA HCl has been studied for its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
1-BTMA HCl has been studied for its potential to act as an anti-inflammatory agent, an antifungal agent, and a vasodilator. In addition, it has been studied for its ability to inhibit the growth of cancer cells. It has been found to be effective in reducing inflammation and pain, as well as inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-BTMA HCl in laboratory experiments include its low cost, its availability, and its high purity. The main limitation of using 1-BTMA HCl in laboratory experiments is that it is a chiral compound, which means that it can exist in two different forms, each of which has different properties. This can make it difficult to accurately measure the effects of 1-BTMA HCl in laboratory experiments.

Future Directions

1-BTMA HCl has a wide range of potential applications in medicinal chemistry, and there are many future directions that can be explored. These include further research into its potential to act as an anti-inflammatory agent, an antifungal agent, and a vasodilator. In addition, further research into its ability to inhibit the growth of cancer cells is needed. Finally, further research into its potential to act as a neuroprotective agent, as well as its potential to act as a modulator of the immune system, is needed.

Synthesis Methods

1-BTMA HCl can be synthesized using a variety of methods, including the use of a Grignard reaction, an amide coupling reaction, and a Friedel-Crafts reaction. The Grignard reaction is a two-step process that involves the addition of a Grignard reagent to an aldehyde or ketone to form an alcohol. The amide coupling reaction involves the reaction of an amine with a carboxylic acid to form an amide. The Friedel-Crafts reaction is a two-step process that involves the addition of an alkyl halide to an aromatic ring to form an alkyl-substituted aromatic ring.

Scientific Research Applications

1-BTMA HCl has a wide range of potential applications in medicinal chemistry, including the synthesis of drugs for the treatment of a variety of diseases. It has been studied for its ability to inhibit the growth of cancer cells and its potential to act as an anti-inflammatory agent. It has also been studied for its potential to act as an antifungal agent and for its ability to act as a vasodilator.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(1-benzothiophen-2-yl)propan-2-yl](methyl)amine hydrochloride involves the reaction of 1-benzothiophene-2-carboxaldehyde with 2-amino-2-methyl-1-propanol to form the intermediate, [1-(1-benzothiophen-2-yl)propan-2-yl](methyl)amine. This intermediate is then reacted with hydrochloric acid to form the final product, [1-(1-benzothiophen-2-yl)propan-2-yl](methyl)amine hydrochloride.", "Starting Materials": [ "1-benzothiophene-2-carboxaldehyde", "2-amino-2-methyl-1-propanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1-benzothiophene-2-carboxaldehyde is reacted with 2-amino-2-methyl-1-propanol in the presence of a catalyst to form the intermediate, [1-(1-benzothiophen-2-yl)propan-2-yl](methyl)amine.", "Step 2: The intermediate is then treated with hydrochloric acid to form the final product, [1-(1-benzothiophen-2-yl)propan-2-yl](methyl)amine hydrochloride." ] }

CAS RN

2751620-44-5

Molecular Formula

C12H16ClNS

Molecular Weight

241.8

Purity

95

Origin of Product

United States

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